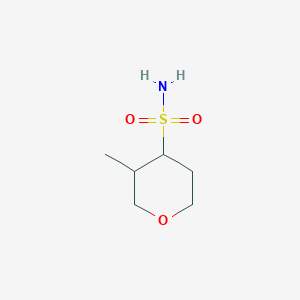

3-methyltetrahydro-2H-pyran-4-sulfonamide

Description

Contextualization of the Tetrahydropyran (B127337) Scaffold in Contemporary Organic Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold in modern organic chemistry. wikipedia.orgresearchgate.net Its prevalence in a vast array of biologically active natural products, including carbohydrates and complex polyether antibiotics, underscores its significance. researchgate.netresearchgate.net The THP motif's utility extends beyond its presence in natural products; it is also a crucial building block in synthetic chemistry.

One of the most common applications of the tetrahydropyran structure is in the form of a protecting group for alcohols. The reaction of an alcohol with 3,4-dihydropyran forms a 2-tetrahydropyranyl (THP) ether, which is stable under a wide range of non-acidic reaction conditions. wikipedia.orgnih.gov This stability allows for chemical transformations to be carried out on other parts of a complex molecule without affecting the hydroxyl group. The THP protecting group can be readily removed by acid-catalyzed hydrolysis. wikipedia.org

The construction of the tetrahydropyran ring itself is a key objective in organic synthesis, with numerous methodologies developed for its stereoselective formation. researchgate.net Common strategies include:

Prins Cyclization: An acid-catalyzed reaction between an alkene and an aldehyde. researchgate.net

Hetero-Diels-Alder Reactions: A cycloaddition reaction between a diene and a dienophile containing a heteroatom. researchgate.net

Ring-Closing Metathesis: A powerful reaction for the formation of cyclic compounds. researchgate.net

Oxa-Michael Reactions: The conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net

The conformational preference of the tetrahydropyran ring, typically a chair conformation, allows for predictable spatial arrangements of its substituents, which is critical in the design of molecules with specific biological activities. wikipedia.orgresearchgate.net The presence of substituents, such as the methyl group in 3-methyltetrahydro-2H-pyran-4-sulfonamide, introduces stereocenters that can significantly influence the molecule's interaction with biological targets.

Table 1: Key Aspects of the Tetrahydropyran Scaffold

| Feature | Description | Relevance in Chemical Research |

| Structure | Saturated six-membered oxygen-containing heterocycle. wikipedia.org | A common core in many natural products and pharmaceuticals. researchgate.netresearchgate.net |

| Protecting Group | Used to protect hydroxyl groups during multi-step synthesis. wikipedia.orgnih.gov | Facilitates complex molecule synthesis by enhancing stability. |

| Synthetic Access | Multiple established methods for its synthesis (e.g., Prins, Hetero-Diels-Alder). researchgate.net | Allows for the creation of diverse and substituted THP-containing molecules. |

| Stereochemistry | The chair conformation allows for well-defined substituent orientations. researchgate.net | Crucial for designing molecules with specific 3D structures for biological targeting. |

Significance of the Sulfonamide Moiety in Pharmaceutical and Agrochemical Sciences

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal and agricultural chemistry. nih.govbenthamdirect.com Its discovery as a key component in antibacterial sulfa drugs revolutionized medicine, and it continues to be a vital pharmacophore in a wide range of therapeutic agents. ekb.egnih.gov The versatility of the sulfonamide moiety stems from its ability to act as a bioisosteric replacement for other functional groups, such as amides and ureas, and its capacity to form strong hydrogen bonds with biological targets. benthamdirect.comnih.gov

In pharmaceutical sciences , sulfonamides are integral to drugs with diverse pharmacological activities, including:

Antimicrobial agents: They act by competitively inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov

Diuretics: Thiazide diuretics and loop diuretics containing the sulfonamide group are widely used to treat hypertension and edema. ekb.eg

Anticancer agents: Certain sulfonamides exhibit anticancer activity by inhibiting carbonic anhydrase, an enzyme overexpressed in many tumors. ekb.egnih.gov

Anti-inflammatory drugs: Celecoxib, a selective COX-2 inhibitor, features a sulfonamide group. ekb.eg

Antiviral agents: The HIV protease inhibitor darunavir (B192927) contains a sulfonamide moiety. ekb.eg

Anticonvulsants: Zonisamide is a sulfonamide-containing drug used in the treatment of epilepsy. ekb.eg

In agrochemical sciences , the sulfonamide group is increasingly being incorporated into the design of new herbicides and fungicides. nih.gov Its ability to inhibit key enzymes in plants and fungi makes it an attractive scaffold for the development of novel crop protection agents.

Table 2: Applications of the Sulfonamide Moiety

| Field | Application | Examples of Drug/Compound Classes |

| Pharmaceuticals | Antibacterial | Sulfadiazine, Sulfamethazine nih.gov |

| Diuretic | Furosemide, Chlorthalidone ekb.eg | |

| Anticancer | Apricoxib, Pazopanib ekb.eg | |

| Anti-inflammatory | Celecoxib ekb.eg | |

| Antiviral | Darunavir ekb.eg | |

| Agrochemicals | Herbicides | Sulfonylureas |

| Fungicides | Ethaboxam wikipedia.org |

Rationale for Focused Academic Investigation of this compound

The focused academic investigation of this compound is predicated on the principle of molecular hybridization. This approach involves the strategic combination of two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. In this case, the well-established biological relevance of the sulfonamide moiety is integrated with the structurally significant tetrahydropyran scaffold.

The rationale for this specific investigation can be broken down into several key points:

Novelty: The specific chemical entity, this compound, is not extensively documented in the scientific literature, presenting an opportunity for novel discovery and intellectual property.

Synergistic Potential: The combination of the tetrahydropyran ring, a common feature in natural products known for their bioactivity, with the sulfonamide group, a proven pharmacophore, offers the potential for synergistic or unique pharmacological profiles.

Stereochemical Influence: The presence of a methyl group at the 3-position of the tetrahydropyran ring introduces a defined stereocenter. The synthesis and biological evaluation of different stereoisomers of this compound could reveal important structure-activity relationships, where one isomer may exhibit significantly higher potency or selectivity for a particular biological target.

Exploration of Chemical Space: The synthesis of this compound and its derivatives contributes to the exploration of new chemical space. This is crucial for identifying new lead compounds for drug discovery and agrochemical development, particularly in an era of growing resistance to existing agents.

Development of Synthetic Methodologies: The creation of this specific molecule may necessitate the development of new or refined synthetic strategies for the functionalization of tetrahydropyran rings, which would be of broader interest to the organic chemistry community.

In essence, the study of this compound represents a logical and promising avenue of research, bridging the gap between established chemical principles and the pursuit of novel molecular entities with valuable applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

3-methyloxane-4-sulfonamide |

InChI |

InChI=1S/C6H13NO3S/c1-5-4-10-3-2-6(5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |

InChI Key |

DDRAKEUZWHEQEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCCC1S(=O)(=O)N |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 3 Methyltetrahydro 2h Pyran 4 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. For 3-methyltetrahydro-2H-pyran-4-sulfonamide, with its stereocenters at the C3 and C4 positions, NMR is crucial for elucidating the relative stereochemistry and the preferred conformation of the pyran ring.

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment and spatial arrangement of the protons. The tetrahydropyran (B127337) ring is expected to adopt a chair conformation, and the substituents' axial or equatorial orientation significantly influences the chemical shifts and coupling constants of adjacent protons.

In the trans isomer, where the methyl and sulfonamide groups are on opposite faces of the ring, one would anticipate a diaxial relationship between the proton at C4 and the proton at C3, leading to a large coupling constant (typically 8-12 Hz). Conversely, in the cis isomer, an axial-equatorial or diequatorial relationship would result in a smaller coupling constant (typically 2-5 Hz).

The protons of the sulfonamide (SO₂NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons on the carbon adjacent to the ring oxygen (C2 and C6) are expected to be diastereotopic and would appear as complex multiplets in the region of 3.5-4.5 ppm. The methyl group at C3 would present as a doublet, coupling with the C3 proton.

Table 1: Hypothetical ¹H NMR Data for trans-3-Methyltetrahydro-2H-pyran-4-sulfonamide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2a, H2e | 3.80 - 4.20 | m | - |

| H3 | 2.10 | m | - |

| H4 | 3.50 | ddd | J = 11.5, 10.5, 4.5 |

| H5a, H5e | 1.60 - 1.90 | m | - |

| H6a, H6e | 3.60 - 3.90 | m | - |

| CH₃ | 1.05 | d | J = 7.0 |

| NH₂ | 5.50 | br s | - |

Note: This data is representative and based on analogous structures. 'a' denotes axial and 'e' denotes equatorial protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic and steric environment. The carbon attached to the electron-withdrawing sulfonamide group (C4) is expected to be significantly downfield. The carbons adjacent to the ring oxygen (C2 and C6) will also be deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 68.5 |

| C3 | 35.2 |

| C4 | 58.9 |

| C5 | 30.1 |

| C6 | 65.7 |

| CH₃ | 15.8 |

Note: This data is representative and based on analogous structures.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically over two or three bonds. For this compound, COSY would be used to trace the proton-proton connectivities around the pyran ring, for instance, from the methyl protons to H3, from H3 to H2 and H4, and so on.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton signals. For example, the doublet at 1.05 ppm in the ¹H NMR spectrum would correlate to the carbon signal at 15.8 ppm in the ¹³C NMR spectrum, confirming the assignment of the methyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. benthamdirect.com For this compound (C₆H₁₃NO₃S), the theoretical exact mass can be calculated.

Using electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ in positive ion mode or as a deprotonated species [M-H]⁻ in negative ion mode. benthamdirect.com The high resolving power of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, allows for mass measurements with high accuracy (typically <5 ppm error). benthamdirect.comresearchgate.net This data is critical for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts.

Calculated Molecular Weight for C₆H₁₃NO₃S: 179.0616 Observed [M+H]⁺: 180.0694

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and ether functional groups.

The sulfonamide group gives rise to several distinct bands:

N-H stretching: Two bands are typically observed for the primary sulfonamide (-SO₂NH₂) in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. rsc.org

S=O stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are found in the ranges of 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively. rsc.orgjst.go.jp

The tetrahydropyran ring will be characterized by:

C-O-C stretching: A strong, characteristic band for the ether linkage, typically appearing in the 1150-1050 cm⁻¹ region.

C-H stretching: Absorptions for the sp³ C-H bonds of the ring and methyl group will be present in the 3000-2850 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 |

| S=O (Sulfonamide) | Symmetric Stretch | 1170 - 1140 |

| C-O-C (Ether) | Stretch | 1150 - 1050 |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Other Advanced Spectroscopic Methods in Structural Characterization

While NMR, HRMS, and IR spectroscopy provide a robust foundation for structural elucidation, other advanced techniques could offer further insights, particularly for complex derivatives or solid-state analysis.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Circular Dichroism (CD) Spectroscopy: For chiral, non-racemic samples, CD spectroscopy can be used to investigate the absolute configuration of the stereocenters.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties (NMR chemical shifts, IR frequencies) and to determine the relative energies of different conformations, thereby complementing the experimental data. researchgate.net

Computational and Theoretical Chemistry Studies of 3 Methyltetrahydro 2h Pyran 4 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iosrjournals.orgrsc.org This method is instrumental in drug discovery for predicting how a ligand, such as 3-methyltetrahydro-2H-pyran-4-sulfonamide, might interact with a biological target, typically a protein or nucleic acid.

In a hypothetical study, this compound would be docked against a panel of biologically relevant targets. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), indicates the strength of the interaction. A more negative score typically suggests a stronger binding. The interaction profile details the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

Hypothetical Binding Affinity Data for this compound with Various Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | 2ABE | -7.8 | HIS94, HIS96, THR199 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | ARG513, VAL523, SER530 |

| Tyrosine Kinase (EGFR) | 2J6M | -6.9 | LEU718, VAL726, ALA743 |

This table is for illustrative purposes only. The data is not based on actual experimental or computational results.

Molecular docking algorithms would generate multiple possible binding poses of this compound within the active site of a target protein. The most favorable pose is typically the one with the lowest energy. Analysis of this pose would reveal crucial interactions. For instance, the sulfonamide group is a well-known zinc-binding group in metalloenzymes like carbonic anhydrases, and it is also capable of forming strong hydrogen bonds. The oxygen atom of the tetrahydropyran (B127337) ring could act as a hydrogen bond acceptor, while the methyl group could engage in hydrophobic interactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.gov This technique would be essential to validate the stability of the docked pose of this compound and to understand its conformational flexibility within a biological environment.

Following molecular docking, an MD simulation of the this compound-protein complex would be performed. This simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. Key analyses would include the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket and the root-mean-square fluctuation (RMSF) of the protein residues to identify regions affected by ligand binding.

Hypothetical MD Simulation Stability Metrics

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 25 | 1.2 | 1.5 |

| 50 | 1.4 | 1.6 |

| 75 | 1.3 | 1.5 |

| 100 | 1.5 | 1.7 |

This table is for illustrative purposes only and represents a stable binding scenario.

MD simulations are typically performed in an explicit solvent environment, usually water, to mimic physiological conditions. The solvent plays a critical role in mediating ligand-protein interactions. Water molecules can form hydrogen bond networks that bridge the ligand and the protein or compete for hydrogen bonding sites. Analyzing the behavior of water molecules in the active site would provide a more complete picture of the binding event.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.gov These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: Visualization of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential non-covalent interactions.

Vibrational Frequencies: Prediction of the infrared spectrum, which can be compared with experimental data for structural validation.

Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.8 D |

This table is for illustrative purposes only. The data is not based on actual computational results.

Calculation of Molecular Orbitals and Electron Density Distributions

The electronic behavior of this compound can be thoroughly investigated using quantum mechanical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-311++G(d,p). nih.gov These calculations yield critical information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Electron density distribution maps, also derived from these calculations, would reveal the electron-rich and electron-deficient areas of the molecule. For this compound, the oxygen and nitrogen atoms of the sulfonamide group are expected to be electron-rich, while the sulfur atom and the adjacent carbon atoms would likely be electron-deficient. This distribution is fundamental to understanding the molecule's intermolecular interactions.

Illustrative Data Table: Predicted FMO Properties

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | 1.5 eV | Represents the energy of the lowest energy orbital for electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | A large gap suggests high chemical stability and lower reactivity. |

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential reaction mechanisms involving this compound. By modeling the interaction of the molecule with various reactants, it is possible to map out the potential energy surface for a given reaction. This map identifies the most energetically favorable pathway from reactants to products.

A key aspect of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in predicting reaction rates. For instance, studying the thermal decomposition of related 2H-dihydropyran structures has been successfully performed using computational methods to understand transition state structures and the influence of substituents. mdpi.com Similarly, theoretical calculations could predict how this compound might undergo hydrolysis, oxidation, or other chemical transformations by locating the relevant transition states and calculating their energies.

Application of Frontier Molecular Orbital (FMO) Theory to Cycloaddition Regioselectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of pericyclic reactions, such as cycloadditions. While this compound itself is saturated and thus not a direct participant in typical cycloadditions, its derivatives or precursors might be. For example, if a double bond were present in the pyran ring, FMO theory could predict how it would react with a diene.

The theory posits that the course of the reaction is determined by the interaction between the HOMO of one reactant and the LUMO of the other. The regioselectivity is governed by the orbital coefficients of the interacting atoms. The reaction will favor the orientation that results in the largest overlap between the lobes of the HOMO and LUMO. By calculating the energies and atomic orbital coefficients of the FMOs for a hypothetical unsaturated analog of this compound and a potential reaction partner, one could predict the most likely cycloaddition product.

In Silico Approaches to Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to link the chemical structure of a compound to its biological activity. youtube.com In silico SAR approaches use computational methods to build these relationships, which can be particularly useful for classes of compounds like sulfonamides, known for their diverse biological activities. nih.govnih.gov

For this compound, an in silico SAR study would involve generating a library of virtual analogs by systematically modifying its structure. For example, the position of the methyl group could be varied, or different substituents could be added to the pyran ring or the sulfonamide nitrogen.

Quantitative Structure-Activity Relationship (QSAR) models could then be developed. These models are mathematical equations that correlate the biological activity of the compounds with their calculated physicochemical properties (descriptors) such as lipophilicity (logP), electronic properties (like HOMO/LUMO energies), and steric parameters. By analyzing which descriptors are most influential, researchers can derive rules that guide the design of new, more potent compounds. For example, studies on other sulfonamide derivatives have identified properties like mass, polarizability, and van der Waals volume as key influencers of biological activity. nih.gov

Illustrative Data Table: QSAR Descriptors for SAR Analysis

| Descriptor | Definition | Potential Impact on Activity |

| LogP | Octanol-water partition coefficient | Influences membrane permeability and solubility. |

| Molecular Weight | Mass of the molecule | Affects diffusion and binding characteristics. |

| Hydrogen Bond Donors/Acceptors | Number of N-H, O-H bonds / Number of N, O atoms | Crucial for specific interactions with biological targets. |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | Relates to drug transport properties. |

Advanced Computational Methods in Drug Design and Optimization

The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. researchgate.net This makes this compound and its analogs interesting candidates for structure-based drug design, a sophisticated computational approach that relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. acs.orgacs.org

If a potential protein target for this compound were identified, molecular docking simulations could be performed. Docking algorithms predict the preferred orientation of the molecule when bound to the target's active site and estimate the binding affinity (often expressed as a docking score). nih.govnih.gov This allows for a virtual screening of many different molecules to prioritize those with the highest predicted affinity.

Following docking, more rigorous methods like molecular dynamics (MD) simulations can be employed. MD simulations model the movement of every atom in the protein-ligand complex over time, providing a more detailed picture of the binding stability and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that anchor the ligand in the active site. These insights are invaluable for optimizing the lead compound, suggesting specific chemical modifications to enhance binding potency and selectivity. researchgate.net

Academic Research Applications of 3 Methyltetrahydro 2h Pyran 4 Sulfonamide

Materials Science Applications

Similar to the academic research applications, there is a lack of specific information regarding the use of 3-methyltetrahydro-2H-pyran-4-sulfonamide in materials science.

Development of Corrosion Inhibitors

No published research was found that details the use of this compound as a corrosion inhibitor. While some sulfonamide-based compounds have been investigated for their potential to inhibit corrosion on metal surfaces, this specific molecule is not among them. mdpi.com

Potential in Polymer Chemistry Innovations

There is no information available to suggest that this compound has been investigated for applications in polymer chemistry.

Role as Synthetic Intermediates in Natural Product Synthesis

There is no available scientific literature that documents the use of this compound as a building block or intermediate in the total synthesis or partial synthesis of any known natural products.

Utilization as Reagents in Advanced Organic Synthesis

No published studies or patents describe the utilization of this compound as a catalyst, ligand, or reagent in any advanced organic synthesis methodologies.

Future Directions and Emerging Research Avenues for 3 Methyltetrahydro 2h Pyran 4 Sulfonamide

Development of Novel and Green Synthetic Methodologies

While classical methods for sulfonamide synthesis exist, future research will likely prioritize the development of more efficient and environmentally sustainable routes to 3-methyltetrahydro-2H-pyran-4-sulfonamide and its derivatives. The principles of green chemistry are paramount in modern pharmaceutical synthesis, aiming to reduce waste, minimize energy consumption, and avoid hazardous reagents. mdpi.com

Key areas for development include:

Aqueous Media Synthesis: Traditional sulfonamide synthesis often involves organic bases and solvents. Future approaches could adapt methods that utilize water as the solvent, which is both environmentally benign and cost-effective. rsc.org Such methods may involve dynamic pH control to facilitate the reaction between an appropriate amine precursor and a sulfonyl chloride in water, simplifying product isolation to mere filtration. rsc.org

Solvent-Free and Catalytic Approaches: Neat, or solvent-free, reaction conditions represent an ideal green methodology. sci-hub.se Research into mechanochemical methods, such as grinding, or the use of highly efficient and recyclable catalysts could provide high yields of the target compound without the need for bulk solvents. sci-hub.sefrontiersin.org For instance, novel nanostructures, like metal-organic frameworks (MOFs), have been successfully used as reusable catalysts for the synthesis of other pyran derivatives and could be adapted for this purpose. frontiersin.org

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. Designing a one-pot synthesis for the this compound scaffold would be a significant advancement, potentially improving yields and reducing purification steps.

| Green Synthetic Strategy | Core Principle | Potential Advantage for Target Compound Synthesis | Relevant Findings |

| Aqueous Synthesis | Use of water as the reaction solvent, often with pH control, omitting organic bases. | Reduces reliance on volatile organic compounds (VOCs); simplifies workup and product isolation. | Facile and environmentally benign synthesis of various sulfonamides has been achieved in water with excellent yields. rsc.orgrsc.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemical grinding or neat conditions. | Maximizes green chemistry principles; can lead to shorter reaction times and high purity. | N-alkylation and N-arylation of sulfonamides have been successfully performed under solvent-free conditions at room temperature. sci-hub.se |

| Advanced Catalysis | Employment of novel, reusable catalysts such as metal-organic frameworks (MOFs) or nanocatalysts. | High efficiency, catalyst recyclability, mild reaction conditions, and potential for high product yields. | Ta-MOF nanostructures have been shown to be effective and recyclable catalysts for synthesizing 1,4-dihydropyran derivatives. frontiersin.org |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form the final product. | Increases synthetic efficiency and atom economy; reduces waste from intermediate isolation steps. | One-pot reactions are a common and efficient route for synthesizing various pyran-based heterocyclic compounds. |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Studies

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and yield. Future work should integrate experimental analysis with advanced computational modeling.

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the thermodynamics and kinetics of chemical reactions. mdpi.com For instance, DFT studies could be employed to:

Model the transition state structures involved in the key bond-forming steps.

Evaluate the energy barriers for different potential reaction pathways, thereby predicting the most favorable conditions.

Analyze the impact of substituents on the pyran ring or sulfonamide group on the reaction's progress. mdpi.com

These computational predictions can then guide experimental work, such as kinetic studies or intermediate trapping experiments, to validate the proposed mechanisms. This synergistic approach has been used to understand the thermal decomposition of dihydropyrans and the electrochemical cleavage of sulfonimides, demonstrating its power to unravel complex reaction details. mdpi.comresearchgate.net

Exploration of Polypharmacology and Multi-Target Therapeutic Strategies

The "one molecule, one target" paradigm of drug discovery is increasingly giving way to polypharmacology, where a single compound is designed to interact with multiple biological targets. This approach is particularly valuable for complex diseases like cancer or neurodegenerative disorders. nih.gov The sulfonamide moiety is a versatile pharmacophore found in drugs with a vast range of activities, including antibacterial, anticancer, and anti-inflammatory properties, making it an ideal candidate for multi-target drug design. nih.govmdpi.com

Future research on this compound should therefore include:

Broad-Spectrum Biological Screening: The compound and its future analogues should be tested against diverse panels of enzymes and receptors to uncover novel biological activities.

Development of Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the this compound core with other known pharmacophores. nih.govmdpi.com For example, hybridization with pyrimidine (B1678525) scaffolds has been shown to generate potent anticancer agents that can act on multiple targets simultaneously. nih.gov This could lead to next-generation drugs with enhanced efficacy or the ability to overcome drug resistance.

Stereochemical Control and Its Impact on Biological Efficacy

The structure of this compound contains two adjacent chiral centers at positions C3 and C4. This means the compound can exist as four distinct stereoisomers (enantiomeric pairs of diastereomers). It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles. nih.gov

Therefore, a critical avenue for future research is the control of stereochemistry:

Stereoselective Synthesis: The development of synthetic methods that can selectively produce a single desired stereoisomer is of utmost importance. This could be achieved through chiral pool synthesis, the use of chiral auxiliaries, or asymmetric catalysis. Methodologies for the stereoselective synthesis of related substituted tetrahydropyran-4-ones and spiro-pyrans have been reported and could serve as a foundation for this work. nih.govnih.gov

Biological Evaluation of Pure Isomers: Once isolated, each stereoisomer must be subjected to rigorous biological testing. This will determine which configuration provides the optimal therapeutic effect and will be essential for developing a refined, single-isomer drug candidate. Studies on related piperidin-4-one derivatives have confirmed that stereochemistry has a profound effect on antibacterial and antifungal activities. nih.gov

Design of Next-Generation Analogues with Tuned Pharmacological Profiles

Building upon a core scaffold like this compound, future research will focus on the rational design and synthesis of next-generation analogues. The goal is to systematically modify the structure to fine-tune its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Structure-activity relationship (SAR) studies will be key. This involves creating a library of related compounds where specific parts of the molecule are altered and then evaluating the impact on biological activity.

| Modification Site | Potential Structural Change | Rationale / Desired Outcome | Supporting Precedent |

| Sulfonamide Nitrogen (N) | Substitution with various aryl, heteroaryl, or alkyl groups. | To explore new binding pockets in target proteins, modulate lipophilicity, and alter solubility. | N4-substituted sulfonamides have been synthesized as potent enzyme inhibitors. nih.gov |

| Pyran Ring (C2, C5, C6) | Introduction of additional substituents (e.g., alkyl, aryl, hydroxyl). | To improve binding affinity through additional contact points and to alter the molecule's conformation. | Synthesis of 2,6-disubstituted tetrahydropyran-4-ones has yielded compounds with significant cytotoxic activity. nih.gov |

| Methyl Group (C3) | Replacement with larger alkyl groups, functionalized chains, or fluoroalkyl groups. | To probe steric tolerance at the active site and potentially enhance metabolic stability. | Computational studies show methyl substituents can influence the energetic profile of pyran ring reactions. mdpi.com |

| Core Scaffold | Isosteric replacement of the tetrahydropyran (B127337) ring with other heterocycles (e.g., piperidine, tetrahydrofuran). | To investigate the importance of the ring oxygen and overall scaffold geometry for biological activity. | Piperidine-4-one derivatives are a well-explored class of bioactive compounds. nih.gov |

By systematically exploring these modifications, researchers can develop a comprehensive understanding of the SAR for this class of compounds, paving the way for the design of optimized drug candidates with highly tuned pharmacological profiles.

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing 3-methyltetrahydro-2H-pyran-4-sulfonamide in academic research? A: The compound is typically synthesized via sulfonamide formation using tetrahydro-2H-pyran-4-sulfonyl chloride (CAS 627-59-8) as a key intermediate. This intermediate reacts with methylamine under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C for 12–24 hours. The reaction is monitored via TLC, and purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) . Reductive amination or nucleophilic substitution may precede sulfonylation if the methyl group is introduced post-sulfonamide formation. Reaction yields can vary (40–70%) depending on solvent polarity and catalyst use (e.g., triethylamine for acid scavenging) .

Advanced Synthesis Optimization

Q: How can researchers optimize regioselectivity during substitution reactions on the pyran ring of this compound? A: Regioselectivity challenges arise due to the pyran ring’s conformational flexibility. Strategies include:

- Steric and electronic directing groups : Introducing temporary protecting groups (e.g., Boc) to block undesired positions .

- Catalytic control : Using Pd-catalyzed cross-coupling or UV light for radical-mediated substitutions, as seen in similar tetrahydro-2H-pyran derivatives .

- Computational modeling : Pre-screening reaction pathways with DFT calculations to predict favorable sites for substitution .

Basic Characterization

Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A:

- NMR spectroscopy : H NMR (DMSO-d₆) shows distinct peaks for the pyran ring (δ 3.5–4.2 ppm, multiplet) and sulfonamide NH (δ 7.2–7.5 ppm, broad singlet). C NMR confirms the quaternary sulfonamide carbon (δ 45–50 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (expected [M+H]⁺: ~220.1 g/mol).

- IR spectroscopy : Strong S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 1600 cm⁻¹ .

Advanced Characterization

Q: How can researchers resolve ambiguities in NMR spectra caused by conformational isomerism in this compound? A:

- Variable-temperature NMR : Cooling samples to –40°C slows ring puckering, simplifying splitting patterns .

- 2D NMR (NOESY/COSY) : Identifies spatial proximity between methyl groups and sulfonamide protons, distinguishing chair vs. boat conformers .

- Computational integration : Matching experimental shifts with DFT-predicted chemical shifts for different conformers (e.g., Gaussian 16 B3LYP/6-31G*) .

Biological Activity Profiling

Q: What in vitro assays are recommended for evaluating the bioactivity of this compound derivatives? A:

- Enzyme inhibition assays : Test sulfonamide binding to carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration .

- Cellular uptake studies : Radiolabel the compound with C or H for pharmacokinetic profiling in cell lines (e.g., HEK293) .

- Receptor binding : Screen for GPCR activity via fluorescence polarization (e.g., β-arrestin recruitment assays) .

Data Contradiction Analysis

Q: How should researchers address conflicting reports on the solubility of this compound in polar aprotic solvents? A: Discrepancies may arise from:

- Purity : Impurities (e.g., unreacted sulfonyl chloride) alter solubility. Validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Crystallinity : Amorphous vs. crystalline forms have different solubilities. Characterize solid-state forms via XRD .

- Solvent traces : Residual THF or DMF from synthesis can act as co-solvents. Use Karl Fischer titration to quantify water content .

Stability and Storage

Q: What storage conditions ensure long-term stability of this compound? A:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis or photodegradation .

- Desiccants : Include silica gel packs to mitigate hygroscopic degradation .

- Solubility-based storage : For solutions, use anhydrous DMSO (stored under N₂) to avoid water-induced decomposition .

Methodological Validation

Q: How can researchers validate the reproducibility of synthetic protocols for this compound? A:

- Interlaboratory studies : Collaborate with independent labs to replicate synthesis under identical conditions (e.g., molar ratios, catalysts) .

- QC benchmarks : Establish acceptance criteria for yield (±5%), purity (≥95% by HPLC), and spectral match (≥90% similarity to reference NMR) .

- Error tracking : Use failure mode analysis (FMEA) to identify critical steps (e.g., sulfonyl chloride handling, amine equivalents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.